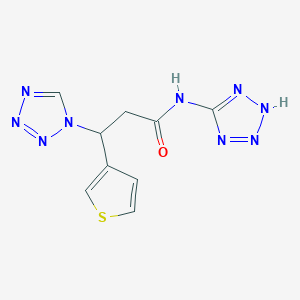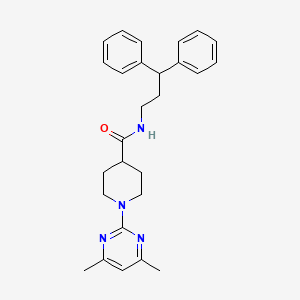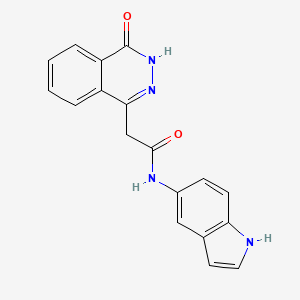methanone](/img/structure/B11001157.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-hydroxy-6-methoxyquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a quinoline ring substituted with a hydroxyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene.
Final Coupling Reaction: The final step involves coupling the piperidine and quinoline moieties through a condensation reaction using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the quinoline ring to a tetrahydroquinoline.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or tetrahydroquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but lacks the methoxy group on the quinoline ring.
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but lacks the hydroxyl group on the quinoline ring.
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone: Similar structure but the methoxy group is positioned differently on the quinoline ring.
Uniqueness
The presence of both hydroxyl and methoxy groups on the quinoline ring in 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone provides unique chemical properties, such as increased solubility and the ability to form multiple hydrogen bonds. These features may enhance its biological activity and make it a more versatile compound for various applications.
Properties
Molecular Formula |
C22H21ClN2O4 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-16-6-7-19-17(12-16)20(26)18(13-24-19)21(27)25-10-8-22(28,9-11-25)14-2-4-15(23)5-3-14/h2-7,12-13,28H,8-11H2,1H3,(H,24,26) |
InChI Key |
PEVLPDBDAKWIPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11001081.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11001097.png)
![N-(butan-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11001107.png)


![N-(4-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11001122.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11001152.png)


